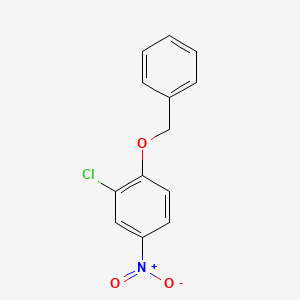

4-苄氧基-3-氯硝基苯

描述

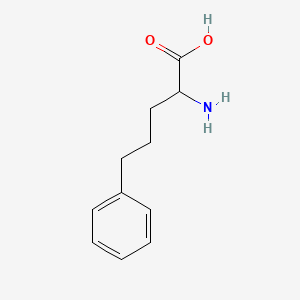

4-Benzyloxy-3-chloronitrobenzene is a chemical compound with applications in various chemical synthesis processes. Its properties and reactions form the basis for developing intermediates in pharmaceuticals, agrochemicals, and dyes.

Synthesis Analysis

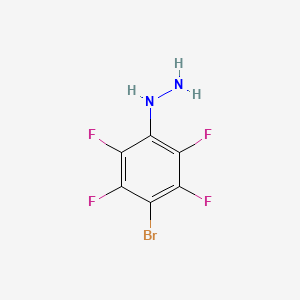

The synthesis of 4-benzyloxy-3-chloronitrobenzene involves convenient and safe methods suitable for large-scale production. One approach utilizes SnCl2 for the reduction of commercially available 4-benzyloxy-3-chloronitrobenzene to afford 4-benzyloxy-3-chloroaniline in high yield and purity, free from tin residues, demonstrating the compound's feasibility for kilogram-scale synthesis (Chen et al., 2008).

Molecular Structure Analysis

The molecular structure of benzyl 4-chloro-3-nitrobenzoate, a related compound, reveals how molecules are linked by hydrogen bonds into chains and further arranged into a three-dimensional framework through aromatic π-π stacking interactions (de Souza et al., 2006). Such detailed structural insights help in understanding the reactivity and potential applications of 4-benzyloxy-3-chloronitrobenzene.

Chemical Reactions and Properties

4-Benzyloxy-3-chloronitrobenzene undergoes various chemical reactions, including nucleophilic substitutions facilitated by phase-transfer catalysts under ultrasound irradiation, demonstrating its versatility in organic synthesis (Wang & Rajendran, 2007). Such reactions highlight the compound's reactivity and potential for generating diverse chemical entities.

Physical Properties Analysis

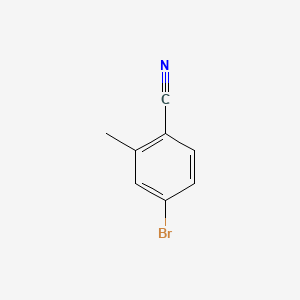

The physical properties of 4-benzyloxy-3-chloronitrobenzene, such as crystallinity and phase behavior, can be inferred from related compounds. For example, the study of 4-chloronitrobenzene shows orientational disorder in its solid-state structure, with evidence of large thermal motion reflecting significant disorder (Thomas et al., 2008). Understanding these physical properties is crucial for handling and processing the compound in industrial applications.

Chemical Properties Analysis

Photocatalytic degradation studies of 4-chloronitrobenzene offer insights into the chemical properties of 4-benzyloxy-3-chloronitrobenzene. The degradation process, influenced by different gas atmospheres, reveals the pathways for mineralization and formation of intermediates, shedding light on the compound's environmental stability and reactivity (Ye et al., 2011).

科学研究应用

合成过程

大规模合成:4-苄氧基-3-氯硝基苯可以通过安全、便捷的大规模过程还原为4-苄氧基-3-氯苯胺。使用SnCl2可以实现高纯度和高产率,适用于千克级合成 (Chen, Nilsen, Choudhury, & Sorgi, 2008)。

超声波辅助芳基化:利用多位相转移催化剂增强了超声波辅助制备1-(苄氧基)-4-硝基苯的方法,从3-氯硝基苯和苄醇中。这种方法避免了反应中钾盐的严重水合 (Selvaraj, Abimannan, & Rajendran, 2014)。

超声波强化合成:使用相转移催化剂和超声波从3-氯硝基苯和苄醇合成1-苄氧基-4-硝基苯,显示出比传统方法更高的转化率和改进的效率 (Diwathe & Gogate, 2018)。

光降解研究

- 水溶液中的光降解:对4-氯苯胺或N-(4-氯苯基)-苯磺酰胺在饱和空气溶液中的辐照研究表明形成了4-氯硝基苯和4-氯硝基苯,为光降解途径提供了见解 (Miller & Crosby, 1983)。

环境影响

光催化降解:使用TiO2作为光催化剂在不同气氛(氮气、氧气、臭氧)中研究了4-氯硝基苯的光催化降解,突出了矿化过程和降解效率 (Ye, Zhang, Zhu, Zhang, & Zhang, 2011)。

电化学还原:探讨了在银阴极上对4-氯硝基苯进行电化学还原,重点关注还原机制和潜在的环境应用 (Huang, Li, Cao, Zhu, Chen, & Lei, 2019)。

零价铁降解:在缺氧条件下研究了零价铁对4-氯硝基苯的降解,揭示了反应速率和产物形成的见解,对环境修复策略至关重要 (Liao, Yang, & Lee, 2012)。

在聚合物和化学合成中的应用

聚酰胺合成:该化合物已被用于合成具有柔性主链醚键的聚酰胺,由于其溶解性和热稳定性,显示出在聚合物技术中的潜力 (Hsiao, Yang, & Chen, 2000)。

白藜芦醇合成:已被用于白藜芦醇的全合成,这是一种由于其与健康相关的特性而引起重大兴趣的化合物 (Wei Yun-yang, 2008)。

生物电化学还原:研究了在生物电化学反应器中对其进行生物阴极还原,显示出增强的降解效率,对环境清理和化学合成至关重要 (Guo, Guo, Yin, Yuan, Ren, & Wang, 2015)。

安全和危害

属性

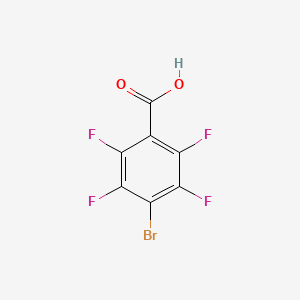

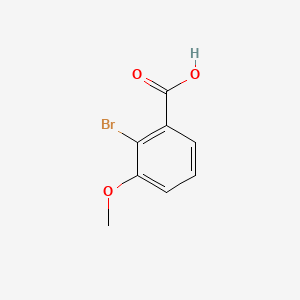

IUPAC Name |

2-chloro-4-nitro-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c14-12-8-11(15(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGQYXJMQHAREQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80308874 | |

| Record name | 4-Benzyloxy-3-chloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyloxy-3-chloronitrobenzene | |

CAS RN |

50508-54-8 | |

| Record name | 50508-54-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Benzyloxy-3-chloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is the synthesis of 4-benzyloxy-3-chloroaniline from 4-benzyloxy-3-chloronitrobenzene significant?

A1: The research highlights a safer and more efficient method for synthesizing 4-benzyloxy-3-chloroaniline []. This compound likely serves as a building block or intermediate in the synthesis of more complex molecules, potentially with pharmaceutical or materials science applications. The use of tin(II) chloride (SnCl2) as a reducing agent offers advantages in terms of scalability and purity compared to other methods. This is particularly relevant for large-scale production where minimizing impurities and hazardous byproducts is crucial [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。